3-cyclohexyl-1H-indole-6-carboxylic Acid 3-cyclohexyl-1H-indole-6-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 494799-17-6
VCID: VC2443158
InChI: InChI=1S/C15H17NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H,17,18)
SMILES: C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O
Molecular Formula: C15H17NO2
Molecular Weight: 243.3 g/mol

3-cyclohexyl-1H-indole-6-carboxylic Acid

CAS No.: 494799-17-6

Cat. No.: VC2443158

Molecular Formula: C15H17NO2

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

3-cyclohexyl-1H-indole-6-carboxylic Acid - 494799-17-6

Specification

CAS No. 494799-17-6
Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
IUPAC Name 3-cyclohexyl-1H-indole-6-carboxylic acid
Standard InChI InChI=1S/C15H17NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H,17,18)
Standard InChI Key OZJSQVKDKOOQIT-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O
Canonical SMILES C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O

Introduction

Chemical Identity and Physical Properties

3-Cyclohexyl-1H-indole-6-carboxylic acid (CAS Number 494799-17-6) is an organic compound consisting of an indole core with a cyclohexyl substituent at position 3 and a carboxylic acid group at position 6. This compound has a molecular formula of C15H17NO2 with a molecular weight of 243.301 g/mol . The molecular structure consists of a bicyclic indole system with a fused benzene ring and pyrrole ring, modified with the key functional groups mentioned above.

The physical properties of 3-cyclohexyl-1H-indole-6-carboxylic acid are summarized in the following table:

PropertyValueReference
Molecular Weight243.301 g/mol
Density1.2±0.1 g/cm³
Boiling Point486.3±25.0 °C at 760 mmHg
Flash Point247.9±23.2 °C
LogP4.34
PSA53.09000
Exact Mass243.125931
Index of Refraction1.650
Vapor Pressure0.0±1.3 mmHg at 25°C

The compound exhibits typical properties of indole carboxylic acids, including limited water solubility but improved solubility in organic solvents. Its relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group and the nitrogen atom in the indole ring .

Structural Characteristics

The structural features of 3-cyclohexyl-1H-indole-6-carboxylic acid contribute significantly to its chemical behavior. The indole core provides a planar, aromatic framework, while the cyclohexyl substituent adds hydrophobicity and steric bulk to the molecule. The presence of the carboxylic acid group at position 6 introduces hydrogen bond donor and acceptor capabilities, potentially enhancing interactions with biological targets or other molecules .

The SMILES notation for this compound is C1CCC(CC1)c1c[nH]c2cc(ccc12)C(O)=O, which represents the connection of atoms in the molecule using standard chemical notation . The InChIKey, another important identifier for the compound, is OZJSQVKDKOOQIT-UHFFFAOYSA-N . These identifiers are crucial for database searches and compound identification in scientific literature.

The NH group in the indole ring and the carboxylic acid functionality provide sites for hydrogen bonding, which could be relevant for interactions with biological receptors or for crystal packing in solid-state structures. The cyclohexyl group contributes to the hydrophobic character of the molecule, potentially affecting its solubility and membrane permeability properties .

Synthesis Methods

One potential approach involves the synthesis of the methyl ester derivative (3-cyclohexyl-1H-indole-6-carboxylic acid methyl ester), which can be subsequently hydrolyzed to yield the target carboxylic acid. According to reported procedures, this can be achieved through a multi-step process :

  • Preparation of 3-cyclohexenyl-1H-indole-6-carboxylic acid (precursor)

  • Hydrogenation of this precursor using Pd(OH)2/C catalyst in THF/MeOH (1:1, v/v) at 60 psi for 14 hours

  • Filtration through celite and evaporation to obtain 3-cyclohexyl-1H-indole-6-carboxylic acid

  • The acid can then be converted to the methyl ester by treatment with thionyl chloride in methanol under reflux conditions

The conversion to the methyl ester (CAS: 494799-18-7) involves treating the acid with thionyl chloride (0.5 eq.) in methanol at 0°C, followed by refluxing for 24 hours . This methyl ester can serve as a protected form of the acid for further reactions or can be hydrolyzed back to the acid under basic conditions.

Another potential synthetic route might be inferred from the synthesis of related indole derivatives, such as 3-cyclohexyl-1H-indole, which can be prepared through multiple steps from precursors like phosphonic acid, [hydroxy(2-nitrophenyl)methyl]-, diethyl ester . The carboxylic acid functionality could potentially be introduced through selective oxidation at the 6-position.

Related Compounds

Several compounds structurally related to 3-cyclohexyl-1H-indole-6-carboxylic acid have been reported in the literature, offering opportunities for comparative studies:

Esters and Derivatives

3-Cyclohexyl-1H-indole-6-carboxylic acid methyl ester (CAS: 494799-18-7) is a direct derivative, formed by esterification of the carboxylic acid group . This compound has a molecular formula of C16H19NO2 and a molecular weight of 257.33 g/mol . It has a melting point of 128-130°C .

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